Methyl 4-(4-methylbenzoyl)benzoate

説明

Chemical Identity and Nomenclature

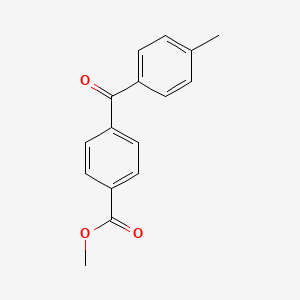

This compound belongs to the class of aromatic esters and is characterized by its distinctive molecular architecture. The compound possesses a molecular weight of 254.28100 atomic mass units and maintains a density of 1.146 grams per cubic centimeter. The structural framework consists of two benzene rings connected through a carbonyl bridge, with one ring bearing a methyl substituent and the other containing a methyl ester functional group.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for aromatic esters. Alternative nomenclature includes "4-p-toluoyl-benzoic acid methyl ester" and "methyl 4'-methylbenzophenone-4-carboxylate". These naming variations reflect different approaches to describing the molecular connectivity and functional group arrangements within the structure.

The compound's Chemical Abstracts Service registry provides a unique identifier that facilitates precise chemical communication across research and industrial contexts. The InChI designation "InChI=1/C16H14O3/c1-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19-2/h3-10H,1-2H3" offers a standardized representation of the molecular connectivity.

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of aromatic ester chemistry during the twentieth century. The compound represents an advancement in the synthesis of complex aromatic systems that combine multiple functional groups within a single molecular framework. Research into aromatic esters gained momentum as industrial applications expanded, particularly in the development of specialty chemicals for fragrance and polymer industries.

The synthetic accessibility of this compound reflects improvements in organic synthetic methodology, particularly in the formation of carbon-carbon bonds between aromatic systems. The compound's discovery and characterization contributed to the understanding of how structural modifications in aromatic esters influence their physical and chemical properties. This knowledge proved essential for developing targeted applications in industrial chemistry.

The classification of this compound within the broader family of aromatic esters established important precedents for understanding structure-activity relationships in similar chemical systems. The presence of both electron-donating methyl groups and electron-withdrawing carbonyl functionality creates a unique electronic environment that influences the compound's reactivity and applications.

Significance in Organic Chemistry and Industrial Applications

This compound demonstrates remarkable versatility in industrial applications, particularly within the fragrance and flavor industries. The compound exhibits a pleasant fragrance profile that makes it valuable for formulating consumer products requiring aromatic enhancement. This olfactory characteristic stems from the specific arrangement of aromatic rings and the electronic effects of the substituent groups.

The compound serves as an important photoinitiator in polymerization processes, representing a significant application in materials science. Photoinitiators facilitate the formation of polymer networks when exposed to ultraviolet radiation, making them essential components in coating formulations, adhesives, and three-dimensional printing materials. The aromatic structure of this compound provides the necessary chromophoric properties for effective light absorption and subsequent radical generation.

In organic synthesis applications, the compound functions as a versatile intermediate for constructing more complex molecular architectures. The presence of multiple reactive sites allows for diverse chemical transformations, including hydrolysis reactions that can yield corresponding carboxylic acids, and transesterification processes that enable modification of the ester functionality. These synthetic capabilities make the compound valuable for medicinal chemistry research and the development of pharmaceutical intermediates.

The solubility characteristics of this compound demonstrate typical behavior for aromatic esters, with higher solubility in organic solvents compared to aqueous systems. This property profile influences its processing requirements and application methods in industrial settings. The compound typically appears as a colorless to pale yellow liquid or solid, depending on purity levels and environmental conditions.

The electronic structure of this compound creates opportunities for further chemical modifications through various organic reactions. The electron-rich aromatic rings can participate in electrophilic aromatic substitution reactions, while the carbonyl groups provide sites for nucleophilic attack. These reactivity patterns enable the synthesis of derivative compounds with modified properties for specialized applications.

特性

IUPAC Name |

methyl 4-(4-methylbenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWAVMDPONAQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214352 | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64141-11-3 | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064141113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Typical Esterification Conditions

| Parameter | Typical Range/Value |

|---|---|

| Reactants | 4-(4-methylbenzoyl)benzoic acid + Methanol |

| Catalyst | Concentrated HCl or H2SO4 |

| Temperature | Reflux (~65-70°C for methanol) |

| Reaction Time | 4 to 8 hours |

| Molar Ratio (MeOH:acid) | Excess methanol (5-10 fold) |

| Workup | Cooling, neutralization, extraction |

This method is adapted from procedures for methyl 4-(aminomethyl)benzoate esterification, where 4-aminomethylbenzoic acid is refluxed with methanol and hydrochloric acid to yield the methyl ester. The reaction mixture is then cooled and neutralized carefully to prevent hydrolysis of the methyl ester.

Functional Group Introduction via Friedel-Crafts Acylation

The 4-(4-methylbenzoyl) substituent can be introduced by Friedel-Crafts acylation of methyl 4-bromobenzoate or methyl 4-methylbenzoate derivatives using 4-methylbenzoyl chloride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).

| Parameter | Typical Range/Value |

|---|---|

| Reactants | Methyl 4-bromobenzoate + 4-methylbenzoyl chloride |

| Catalyst | AlCl3 (1.1 equivalents) |

| Solvent | Dichloromethane or nitrobenzene |

| Temperature | 0°C to room temperature |

| Reaction Time | 2 to 6 hours |

| Workup | Quenching with ice water, extraction |

This method is standard for introducing benzoyl groups onto aromatic rings and can be applied to prepare this compound from suitable precursors.

Extraction and Purification Techniques

Given the sensitivity of methyl esters to hydrolysis, careful control of pH and temperature during workup is critical. The following process parameters are recommended based on analogous ester preparations:

| Step | Conditions | Purpose |

|---|---|---|

| Cooling | 5 to 10°C | Minimize hydrolysis |

| pH Adjustment (post-reaction) | Adjust to 4–9 with aqueous base (NaOH/KOH) | Neutralize acid, stabilize ester |

| Solvent Extraction | Use methylene chloride or toluene | Efficient extraction of ester |

| Salt Saturation | Saturate aqueous phase with NaCl | Enhance partitioning into organic phase |

| Second pH Adjustment | Adjust aqueous phase to pH 9–12 | Further purify ester in organic phase |

| Storage | 0–5°C in organic solvent | Prevent oligomerization |

This approach, adapted from methyl 4-(aminomethyl)benzoate preparation, ensures high yields (>85%) and purity without intermediate isolation of hydrochloride salts.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | 4-(4-methylbenzoyl)benzoic acid | Methanol, HCl | Reflux 4-8 h | 85-90 | Standard esterification |

| Friedel-Crafts Acylation | Methyl 4-bromobenzoate + 4-methylbenzoyl chloride | AlCl3 | 0°C to RT, 2-6 h | 70-85 | Introduces 4-methylbenzoyl group |

| Catalytic Hydrogenation (analogue) | Methyl 4-cyanobenzoate (related) | Pd/C or CoCl2 + H2 | Room temp, several hours | 80-90 | For functional group transformations |

| Extraction and Purification | Reaction mixture | NaOH/KOH, NaCl, methylene chloride | Controlled pH and temp | >85 | Prevents hydrolysis, improves yield |

Research Findings and Considerations

- Esterification under acidic reflux with methanol is a robust and scalable method for methyl ester formation.

- Precise temperature and pH control during workup is essential to prevent premature hydrolysis of methyl esters.

- Use of water-immiscible solvents such as methylene chloride for extraction enhances product recovery.

- Salt saturation of aqueous phase improves partitioning of the ester into the organic phase.

- Avoiding intermediate isolation of hydrochloride salts improves process safety and equipment compatibility.

- Alternative synthetic routes such as Friedel-Crafts acylation allow introduction of the 4-methylbenzoyl substituent post-esterification.

- Catalytic hydrogenation and reduction methods provide pathways for functional group modifications on related benzoate esters.

化学反応の分析

Types of Reactions: Methyl 4-(4-methylbenzoyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include or .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents like (e.g., bromine) or (e.g., nitric acid) are used under controlled conditions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Pharmaceutical Applications

Methyl 4-(4-methylbenzoyl)benzoate has garnered attention in the pharmaceutical industry due to its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are explored for their potential as:

- Antibiotics: The compound is investigated for developing antibiotics based on quinoline and indole structures, which are crucial in treating various bacterial infections .

- Acne Treatment: Research indicates its efficacy in formulating treatments for acne, showcasing its potential as a topical therapeutic agent .

Case Study: Synthesis of Antibiotics

A study demonstrated the application of this compound in synthesizing novel antibiotics. The compound was reacted with specific substrates through a Buchwald C-N coupling reaction, leading to the formation of biologically active compounds with significant antibacterial properties.

Material Science Applications

In materials science, this compound is utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization makes it valuable in:

- Coatings and Adhesives: The compound is incorporated into formulations for UV-curable coatings, enhancing durability and resistance to environmental factors.

- Nanotechnology: It serves as a precursor for synthesizing nanomaterials, which are pivotal in developing advanced materials with tailored properties.

Data Table: Properties as a Photoinitiator

| Property | Value |

|---|---|

| Absorption Wavelength | 365 nm |

| Initiation Efficiency | High |

| Application Areas | Coatings, Adhesives |

Environmental Applications

Research has also focused on the environmental impact and degradation pathways of this compound. Studies reveal that specific microbial strains can effectively degrade this compound under anaerobic conditions, contributing to bioremediation efforts.

Case Study: Anaerobic Degradation Pathway

A study involving Magnetospirillum sp. strain pMbN1 highlighted the anaerobic degradation pathway of 4-methylbenzoate, demonstrating the compound's potential role in bioremediation strategies. The research identified specific gene clusters responsible for the degradation process, providing insights into microbial metabolism of aromatic compounds .

作用機序

The mechanism of action of methyl 4-(4-methylbenzoyl)benzoate involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially affecting their function. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .

類似化合物との比較

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The trifluoromethyl group in the compound from enhances metabolic stability but reduces aqueous solubility due to increased hydrophobicity .

- Heterocyclic Moieties: Piperazinyl-quinoline (C1, ) and biphenyl-thiazole () derivatives exhibit enhanced binding to biological targets (e.g., enzymes or receptors) due to π-π stacking and hydrogen-bonding capabilities .

Analytical Characterization

- 1H NMR Trends : Aromatic proton shifts (δ 7.2–8.3 ppm) are consistent across analogs, with downfield shifts observed for electron-withdrawing groups (e.g., trifluoromethyl in ) .

- Mass Spectrometry : ESI–MS data (e.g., m/z 438.1 for 4b) confirm molecular weights and fragmentation patterns, critical for validating synthetic success .

生物活性

Methyl 4-(4-methylbenzoyl)benzoate (CAS Number: 64141-11-3) is an organic compound that has garnered interest in various fields, including medicinal chemistry and environmental biology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula . The structure features a methyl ester group attached to a benzoate moiety, which is further substituted with a 4-methylbenzoyl group. This configuration enables the compound to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules. The benzoyl group can engage in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially modulating their functions. This interaction suggests that the compound may influence enzymatic pathways, leading to various biological effects.

Biological Activities

Research has explored the potential applications of this compound in several biological contexts:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoates, including this compound, may exhibit antimicrobial properties. The compound's structural features allow it to disrupt microbial cell membranes or interfere with metabolic pathways .

- Degradation Pathways : The compound has been studied for its degradation pathways in anaerobic conditions. For instance, research on Magnetospirillum sp. indicates that specific enzymes are induced for the degradation of 4-methylbenzoate, which can be linked to the metabolism of related compounds like this compound . This suggests potential ecological roles in bioremediation processes.

Table: Summary of Biological Activities

Research Insights

- Anaerobic Degradation Study : A study published in PubMed examined the anaerobic degradation of 4-methylbenzoate by Magnetospirillum sp. strain pMbN1. The study highlighted the specific protein sets induced during substrate adaptation, indicating a tailored response to the presence of this compound and related compounds .

- Potential Drug Development : Investigations into the pharmacological properties of similar compounds suggest that modifications on the benzoyl moiety can enhance biological activity against various pathogens, including protozoa like P. falciparum and T. gondii. These findings support the hypothesis that this compound could serve as a lead compound for drug development .

- Environmental Implications : The ability of certain bacteria to metabolize this compound suggests its potential role in bioremediation strategies aimed at degrading aromatic pollutants in anaerobic environments .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(4-methylbenzoyl)benzoate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Route 1: Reacting methyl 4-(bromomethyl)benzoate with 4-methylbenzoyl chloride under anhydrous conditions, using a base (e.g., triethylamine) in tetrahydrofuran (THF) at 0–5°C for 24 hours .

- Route 2: Direct esterification of 4-(4-methylbenzoyl)benzoic acid with methanol in the presence of H₂SO₄ as a catalyst under reflux (70°C, 12 hours) .

| Method | Reactants | Conditions | Yield Range |

|---|---|---|---|

| Nucleophilic substitution | Methyl 4-(bromomethyl)benzoate + 4-methylbenzoyl chloride | THF, 0–5°C, 24 h | 65–75% |

| Direct esterification | 4-(4-methylbenzoyl)benzoic acid + MeOH | H₂SO₄, reflux, 12 h | 70–80% |

Key Considerations: Use inert atmosphere (N₂/Ar) to prevent hydrolysis of acid chlorides. Monitor reaction progress via TLC (eluent: 7:3 hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural validation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in CDCl₃) confirm ester carbonyl (δ ~3.9 ppm for OCH₃; δ ~165–170 ppm for C=O) and benzoyl group signals (δ ~7.2–8.0 ppm for aromatic protons) .

- X-ray Crystallography: Use SHELXL for refinement and ORTEP-3 for visualization. Validate bond lengths and angles against expected values (e.g., C=O bond ~1.21 Å; ester C–O ~1.34 Å) .

- Infrared (IR) Spectroscopy: Confirm ester (C=O stretch ~1720 cm⁻¹) and benzoyl (C=O ~1680 cm⁻¹) groups .

Data Interpretation Tip: Cross-validate crystallographic data with DFT-calculated geometries (e.g., using B3LYP functional) to resolve ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) incorporating exact exchange (e.g., 20% Hartree-Fock) for accurate thermochemical properties (e.g., bond dissociation energies) .

- Basis Sets: Employ 6-31G(d,p) for geometry optimization and 6-311++G(3df,2p) for higher accuracy in electron density mapping .

- Applications:

Q. What strategies resolve contradictions in experimental data (e.g., conflicting reaction mechanisms or bioactivity results)?

Methodological Answer:

- Mechanistic Discrepancies:

-

Use kinetic isotope effects (KIEs) or radical trapping agents to distinguish between SN1/SN2 or radical pathways.

-

Perform computational studies (DFT) to map transition states and compare activation energies .

- Bioactivity Variability:

-

Validate purity (>98% via HPLC, as in ).

-

Test derivatives with systematic substitutions (e.g., replacing methyl with halogens) to isolate SAR trends .

Case Study: Conflicting IC₅₀ values in enzyme inhibition assays may arise from impurities. Re-purify the compound via column chromatography (silica gel, 9:1 DCM/MeOH) and re-test .

Q. How to design experiments for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Derivative Synthesis:

-

Core Modifications: Vary substituents on the benzoyl (e.g., -Cl, -CF₃) or ester (e.g., ethyl instead of methyl) groups .

-

Functional Group Additions: Introduce electron-withdrawing groups (e.g., -NO₂) to assess impact on reactivity .

- Bioactivity Testing:

-

Screen derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using standardized assays .

-

Correlate electronic properties (HOMO-LUMO gaps) with activity using multivariate regression analysis .

Example SAR Table:

Derivative Substituent (R) IC₅₀ (μM) LogP Methyl 4-(4-Cl-benzoyl)benzoate -Cl 12.3 3.2 Methyl 4-(4-CF₃-benzoyl)benzoate -CF₃ 8.7 3.8 Key Insight: Increased hydrophobicity (higher LogP) correlates with enhanced membrane permeability and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。